molecular formula C6H12O8 B12461862 D-(+)-Galacturonic acid monohydrate

D-(+)-Galacturonic acid monohydrate

Cat. No.: B12461862
M. Wt: 212.15 g/mol
InChI Key: BGHPCEJXDOGRGW-UHFFFAOYSA-N
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Description

D-(+)-Galacturonic acid monohydrate: is a monosaccharide derivative that is a key component of pectin, a polysaccharide found in the cell walls of plants. It is an oxidized form of D-galactose, where the hydroxyl group at the C-6 position is replaced by a carboxyl group. This compound is significant in various biochemical and industrial processes due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic acid monohydrate can be synthesized through the oxidation of D-galactose. One common method involves the use of nitric acid as an oxidizing agent under controlled conditions. The reaction typically requires careful temperature regulation to prevent over-oxidation and degradation of the product.

Industrial Production Methods: Industrial production of this compound often involves the extraction and hydrolysis of pectin from citrus fruits or apple pomace. The pectin is then subjected to enzymatic or chemical hydrolysis to release D-(+)-Galacturonic acid, which is subsequently purified and crystallized to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-(+)-Galacturonic acid can undergo further oxidation to form galactaric acid.

    Reduction: It can be reduced to form D-galactose.

    Esterification: The carboxyl group can react with alcohols to form esters.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.

    Substitution: Halogenating agents, acylating agents.

Major Products:

    Galactaric acid: from oxidation.

    D-galactose: from reduction.

    Esters: from esterification reactions.

Scientific Research Applications

Chemistry: D-(+)-Galacturonic acid monohydrate is used as a starting material for the synthesis of various organic compounds. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the metabolism of pectin and its role in plant cell wall structure and function. It is also used in the production of bioactive oligosaccharides.

Medicine: this compound has potential applications in drug delivery systems and as a component of biodegradable polymers for medical use. It is also being investigated for its role in modulating gut microbiota and its potential prebiotic effects.

Industry: In the food industry, this compound is used in the production of pectin-based gelling agents and stabilizers. It is also used in the manufacture of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of D-(+)-Galacturonic acid monohydrate involves its interaction with various enzymes and receptors in biological systems. In plants, it is a substrate for pectinase enzymes, which break down pectin into simpler sugars. In the human gut, it can be fermented by beneficial bacteria, leading to the production of short-chain fatty acids that have various health benefits.

Comparison with Similar Compounds

    D-Gluconic acid: Another oxidized sugar acid, but derived from glucose.

    D-Galactose: The non-oxidized form of D-(+)-Galacturonic acid.

    Galactaric acid: The fully oxidized form of D-(+)-Galacturonic acid.

Uniqueness: D-(+)-Galacturonic acid monohydrate is unique due to its specific role in the structure and function of pectin. Unlike D-Gluconic acid, which is derived from glucose, D-(+)-Galacturonic acid is derived from galactose and has distinct chemical properties and reactivity. Its ability to form gels and interact with other polysaccharides makes it particularly valuable in both biological and industrial applications.

Properties

Molecular Formula

C6H12O8

Molecular Weight

212.15 g/mol

IUPAC Name

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate

InChI

InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2

InChI Key

BGHPCEJXDOGRGW-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O.O

Origin of Product

United States

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